Cas no 2680531-23-9 (3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride)

3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- Cyclobutanamine, 3-(2,2-difluoroethyl)-, hydrochloride (1:1)
- 3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride
- D79397
- Z4239290606
- 3-(2,2-DIFLUOROETHYL)CYCLOBUTAN-1-AMINE HYDROCHLORIDE
- AKOS040810382
- MFCD32670645
- 3-(2,2-Difluoroethyl)cyclobutanamine HCl
- (1s,3s)-3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride, cis
- 3-(2,2-Difluoroethyl)cyclobutanamine hydrochloride
- 2680531-23-9
- AKOS040810379
- EN300-26953053
- PS-18469
-
- MDL: MFCD32670645
- インチ: 1S/C6H11F2N.ClH/c7-6(8)3-4-1-5(9)2-4;/h4-6H,1-3,9H2;1H
- InChIKey: NQJJTIFOJFLPMA-UHFFFAOYSA-N
- SMILES: C(C1CC(N)C1)C(F)F.Cl
計算された属性
- 精确分子量: 171.0626334g/mol
- 同位素质量: 171.0626334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 89.1
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D711075-5G |
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride |
2680531-23-9 | 97% | 5g |
$3165 | 2025-02-25 | |
Enamine | EN300-26953053-0.05g |
3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride |
2680531-23-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 | |
Enamine | EN300-26953053-0.1g |
3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride |
2680531-23-9 | 95.0% | 0.1g |
$317.0 | 2025-03-20 | |
eNovation Chemicals LLC | D711075-250MG |
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride |
2680531-23-9 | 97% | 250mg |
$365 | 2023-09-01 | |
eNovation Chemicals LLC | D711075-500MG |
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride |
2680531-23-9 | 97% | 500mg |
$610 | 2023-09-01 | |
Enamine | EN300-26953053-5.0g |
3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride |
2680531-23-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4274-1-250MG |
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride |
2680531-23-9 | 95% | 250MG |
¥ 2,244.00 | 2023-03-31 | |
Chemenu | CM1017873-100mg |
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride |
2680531-23-9 | 95%+ | 100mg |
$256 | 2024-07-28 | |
Chemenu | CM1017873-5g |
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride |
2680531-23-9 | 95%+ | 5g |
$3060 | 2024-07-28 | |
Enamine | EN300-26953053-5g |
3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers |
2680531-23-9 | 95% | 5g |
$4890.0 | 2023-09-11 |
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
3-(2,2-difluoroethyl)cyclobutanamine;hydrochlorideに関する追加情報
Research Brief on 3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride (CAS: 2680531-23-9)
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride (CAS: 2680531-23-9) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutane core and difluoroethyl moiety, is being investigated for its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further development.
Recent studies have focused on the synthesis and pharmacological evaluation of 3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The compound's mechanism of action appears to involve modulation of neurotransmitter systems, with preliminary data suggesting affinity for serotonin and dopamine receptors. These findings position it as a potential lead compound for treating mood disorders and neurodegenerative diseases.
In vitro and in vivo pharmacological assessments have demonstrated promising results. The compound exhibits good blood-brain barrier penetration and favorable pharmacokinetic properties in rodent models. Notably, its difluoroethyl group contributes to metabolic stability, as evidenced by extended half-life in pharmacokinetic studies. Research presented at the 2023 ACS National Meeting highlighted its neuroprotective effects in models of Parkinson's disease, though these findings await peer-reviewed publication.
The safety profile of 3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride has been investigated in preclinical toxicology studies. While generally well-tolerated at therapeutic doses, some studies have noted dose-dependent effects on cardiovascular parameters that may require further optimization. Current structure-activity relationship (SAR) studies are exploring modifications to improve selectivity and reduce potential off-target effects.
From a commercial perspective, patent activity surrounding this compound has increased significantly, with several pharmaceutical companies filing applications related to its synthesis and therapeutic uses. The compound's unique chemical structure presents opportunities for intellectual property protection, though freedom-to-operate analyses suggest some overlapping claims in the cyclobutylamine therapeutic space.
Future research directions include comprehensive receptor profiling to fully elucidate its pharmacological targets, as well as expansion of therapeutic area investigations beyond CNS disorders. Some researchers are exploring its potential in pain management, based on preliminary data showing activity in nociception assays. The coming year is expected to bring additional preclinical data and possibly the initiation of IND-enabling studies, positioning 3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride as a compound to watch in pharmaceutical development pipelines.
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